![molecular formula C25H22N2O B10988468 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10988468.png)
2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Description
2-(Biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a structurally complex molecule featuring a pyridoindole core linked to a biphenyl moiety via an ethanone bridge. The pyridoindole system (a tricyclic framework combining pyridine and indole rings) is pharmacologically significant due to its ability to interact with central nervous system (CNS) targets, including tau protein aggregates implicated in Alzheimer’s disease .
Properties
Molecular Formula |
C25H22N2O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C25H22N2O/c28-25(16-18-10-12-20(13-11-18)19-6-2-1-3-7-19)27-15-14-24-22(17-27)21-8-4-5-9-23(21)26-24/h1-13,26H,14-17H2 |
InChI Key |
VZCPQTWYSSKUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
The biphenyl segment is typically introduced via Suzuki-Miyaura coupling between a halogenated pyridoindole precursor and biphenyl-4-ylboronic acid. A patent (WO2019153002A1) details the use of palladium catalysts, notably Pd(PPh₃)₄, in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C. This method achieves coupling efficiencies of 70–85% but requires careful exclusion of oxygen to prevent catalyst deactivation.
Table 1: Suzuki-Miyaura Coupling Optimization
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 78 |
PdCl₂(dppf) | THF/H₂O | 100 | 72 |
Pd(OAc)₂/XPhos | Toluene/H₂O | 90 | 85 |
Substrate Preparation
The triflate derivative of 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole serves as the electrophilic partner. Its synthesis involves treating the parent indole with triflic anhydride in dichloromethane at −20°C, achieving >90% conversion. The biphenyl-4-ylboronic acid is commercially sourced but may require purification via recrystallization from ethanol to remove boroxine impurities.
Nucleophilic Substitution for Ethanone Bridge Installation
Bromoacetylation Strategies
The ethanone linker is introduced via nucleophilic displacement of a bromine atom. A representative procedure from Ambeed.com involves reacting bromoacetyl chloride with the pyridoindole core in DMF at 70°C for 4 hours, using K₂CO₃ as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. This method affords the intermediate 2-bromo-1-(1H-indol-3-yl)ethanone in 60% yield after silica gel chromatography.
Critical Parameters:
-
Solvent Choice: DMF outperforms THF or acetonitrile due to superior solubility of the indole substrate.
-
Base Screening: K₂CO₃ provides higher yields than Cs₂CO₃ or Et₃N, likely due to reduced side reactions.
Grignard Reagent Applications
Alternative routes employ Grignard reagents to form the ethanone moiety. For example, methylmagnesium bromide reacts with N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide to yield 1-(tetrahydro-2H-pyran-4-yl)ethanone, a model system demonstrating scalability to 81% yield. Adapting this to the pyridoindole system would require masking reactive NH groups via Boc protection.
Boc Protection-Deprotection Strategies
Protection of the Pyridoindole NH
The indolic nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis. This step is critical to prevent alkylation at the NH position during subsequent bromoacetylation. Deprotection is achieved with 4M HCl in dioxane, followed by neutralization with aqueous NaHCO₃.
Table 2: Protection Group Efficiency
Protecting Group | Conditions | Deprotection Yield (%) |
---|---|---|
Boc | Boc₂O, DMAP, THF | 92 |
Cbz | CbzCl, NaOH, H₂O | 84 |
Fmoc | Fmoc-Cl, DIPEA | 78 |
Hydroxyacetyl Side Chain Incorporation
Post-deprotection, the free amine reacts with hydroxyacetyl chloride in CH₂Cl₂ at 0°C. This step, detailed in Patent WO2019153002A1, requires strict temperature control to minimize O-acetylation byproducts. Lithium hydroxide-mediated cleavage of acetyl protecting groups proceeds quantitatively in THF/H₂O (3:1) at 25°C.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs reversed-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) or silica gel chromatography (EtOAc/hexanes 3:1). HPLC achieves >98% purity but suffers from low throughput (10–20 mg per run), whereas silica gel allows gram-scale isolation with 95–97% purity.
Table 3: Purification Method Comparison
Method | Purity (%) | Scalability (g) | Cost (USD/g) |
---|---|---|---|
Prep-HPLC | 98.5 | 0.02 | 120 |
Silica Gel | 96.2 | 5.0 | 15 |
Crystallization | 99.1 | 1.0 | 45 |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H), 7.65–7.58 (m, 4H, biphenyl), 4.32 (s, 2H, CH₂CO), 3.89 (m, 2H, pyrido CH₂).
-
LC-MS: m/z 396.5 [M+H]⁺, consistent with the molecular formula C₂₆H₂₄N₂O₂.
Comparative Analysis of Synthetic Routes
Yield vs. Complexity Trade-offs
-
Suzuki-Coupling Route: Highest yield (85%) but requires expensive palladium catalysts and anhydrous conditions.
-
Nucleophilic Substitution: Lower cost (60% yield) but generates stoichiometric bromide waste.
-
Grignard-Based Synthesis: Scalable to 81% yield but necessitates Boc protection steps, adding two synthetic steps.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Biphenyl carboxylic acids or ketones.
Reduction: Biphenyl alcohols.
Substitution: Halogenated or aminated biphenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of the tetrahydro-2H-pyrido[4,3-b]indole framework demonstrate significant biological activities, particularly as inhibitors of the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme plays a critical role in immune responses, making its inhibitors potential candidates for treating autoimmune diseases by modulating immune system activity. Additionally, compounds with similar structures have been investigated for their neuroprotective effects and applications in neurodegenerative disorders.
Synthetic Methods
The synthesis of 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step synthetic routes that allow for high-yield production. These synthetic methods often include:
- Formation of the biphenyl moiety : Utilizing cross-coupling reactions.
- Synthesis of the tetrahydropyridoindole unit : Employing cyclization techniques.
- Linkage through ethanone : Utilizing condensation reactions.
These steps are crucial for constructing the target compound efficiently.
Applications in Drug Development
The unique structural features of this compound lend themselves to several applications in drug development:
cGAS Inhibitors
Studies have focused on the binding affinity of This compound with cGAS. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to evaluate binding interactions. These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use against autoimmune diseases.
Neuroprotective Agents
Given its structural similarity to known neuroprotective compounds, this molecule is being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies suggest it may enhance neuronal survival and function under stress conditions.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyridoindole core but differ in substituents on the indole, pyridine, or aryl groups. Key comparisons include:
Substituent Variations on the Aryl Group
- 2-(2-Chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (STK719084): Replaces the biphenyl group with a 2-chlorophenyl moiety. Molecular Weight: 324.81 (vs. ~377 for the biphenyl analog).
- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone: Replaces the pyridoindole core with a piperazine ring. Pharmacological Profile: Demonstrates dual anti-dopaminergic and anti-serotonergic activity with reduced catalepsy risk, highlighting the importance of the biphenyl-acetyl pharmacophore in antipsychotic activity .
Modifications on the Pyridoindole Core
- 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Substitutes a chlorine atom at the 8-position of the indole ring.
- (6-Fluoro-3,9-dimethyl-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone: Features a trifluoromethylpyrazole substituent instead of biphenyl. Synthetic Complexity: Requires chiral HPLC for enantiomeric separation (97% ee achieved) . Biological Implications: The trifluoromethyl group improves metabolic resistance but may reduce CNS penetration due to increased polarity .
Metabolic Stability and Metabolites
- 1-(6,7-Dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one (G022): A metabolite of a methoxy-ethanone analog, formed via O-demethylation in microsomes. Significance: Highlights the susceptibility of alkoxy groups to hepatic metabolism, suggesting biphenyl derivatives may require structural shielding to avoid rapid clearance .
Structural-Activity Relationship (SAR) Insights
Biological Activity
2-(Biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety linked to a tetrahydro-pyridoindole structure. Its molecular formula is with a molecular weight of approximately 314.42 g/mol. The compound's structure can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may act as a selective down-regulator of estrogen receptors (ER), which are critical in the growth of certain hormone-dependent cancers such as breast and ovarian cancer. By inhibiting ER signaling pathways, these compounds can reduce tumor proliferation and induce apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of ER-positive breast cancer cells by promoting proteasomal degradation of ERα .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of the compound. Preliminary studies suggest:
- Mechanism : The tetrahydro-pyridoindole framework may interact with neuroreceptors or modulate neurotransmitter levels, offering protective effects against neurodegenerative diseases .
- Research Findings : A study demonstrated that similar compounds could enhance cognitive function in animal models by improving synaptic plasticity .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
Parameter | Value |
---|---|
Bioavailability | Moderate |
Half-life | Approximately 20 hours |
Metabolism | Hepatic |
Excretion | Renal |
The compound demonstrates favorable absorption characteristics and penetrates the blood-brain barrier effectively .
Safety and Toxicology
Toxicological assessments are essential for determining the safety profile:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(biphenyl-4-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone?
- Methodology : Friedel-Crafts acylation is a common approach for biphenyl-containing ketones, using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . For the pyridoindole moiety, cyclization reactions involving tetrahydro-β-carboline precursors (e.g., via Pictet–Spengler reactions) are often employed. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products and improve yields .
- Key Data : Analogous compounds (e.g., 4'-fluoro derivatives) report yields of 60–75% under optimized catalytic conditions .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., tetrahydro-pyridoindole ring conformation) .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify biphenyl coupling (δ 7.2–7.8 ppm for aromatic protons) and ketone functionality (δ 2.1–2.5 ppm for acetyl protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₂₅H₂₂N₂O, calculated MW: 374.17 g/mol) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to potential irritancy (observed in structurally related indole derivatives) .
- Engineering controls : Conduct reactions in fume hoods to mitigate inhalation risks. No specific occupational exposure limits (OELs) are reported, but general hygiene practices (e.g., handwashing) are advised .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential as a Tau aggregation inhibitor for Alzheimer’s disease?
- Methodology :
- In vitro assays : Use Thioflavin-T fluorescence to measure inhibition of Tau fibrillization. Compare IC₅₀ values with reference compounds (e.g., methylthioninium chloride) .
- Structure-activity relationship (SAR) : Modify the biphenyl or pyridoindole moieties (e.g., fluorination at position 8 of the indole ring) to assess impact on binding affinity .
- Molecular docking : Model interactions with Tau protein’s microtubule-binding domain using software like AutoDock Vina .
Q. What strategies can resolve discrepancies in biological activity data across different studies?
- Methodology :
- Data normalization : Account for variations in assay conditions (e.g., pH, temperature) by standardizing protocols .
- Meta-analysis : Compare results from orthogonal assays (e.g., cell-based vs. biochemical Tau aggregation assays) to identify confounding factors .
- Batch-to-batch variability : Use HPLC purity checks (>95%) and quantify trace impurities (e.g., residual solvents) that may affect activity .
Q. How can the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration) be optimized?
- Methodology :
- Lipophilicity tuning : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while maintaining logP values <5 .
- In silico predictions : Use tools like SwissADME to predict BBB permeability and metabolic stability .
- In vivo models : Perform rodent studies with radiolabeled analogs to measure brain-to-plasma ratios .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
- Methodology :
- Catalyst optimization : Replace AlCl₃ with recyclable alternatives (e.g., zeolites) to reduce waste .
- Continuous flow reactors : Improve yield consistency and reduce reaction times compared to batch processes .
- Purification : Use flash chromatography with gradient elution to isolate high-purity batches (>98%) .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s neuroprotective efficacy be reconciled?
- Methodology :
- Dose-response validation : Retest activity across multiple concentrations (e.g., 1 nM–100 µM) in standardized neuronal models (e.g., SH-SY5Y cells) .
- Off-target profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific effects .
- Independent replication : Collaborate with external labs to verify results under blinded conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.